O,O'-(Undecane-1,11-diyl) dimethanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate: is a chemical compound with the molecular formula C₁₃H₂₈O₄S₄ It is characterized by the presence of a long undecane chain with two methanesulfonothioate groups attached at either end
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate typically involves the reaction of undecane-1,11-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which subsequently reacts with a thiol to form the final product. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Efficient mixing and temperature control: To ensure uniform reaction conditions
Purification steps: Such as recrystallization or chromatography to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions: O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate groups to thiols or sulfides.
Substitution: The methanesulfonothioate groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols, thiols
Major Products:
Oxidation products: Sulfoxides, sulfones
Reduction products: Thiols, sulfides
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate is used as a crosslinking agent in polymer chemistry. It helps in the formation of stable polymer networks by linking polymer chains through its reactive sulfonothioate groups.
Biology: In biological research, this compound is used as a reagent for modifying proteins and other biomolecules. Its ability to form covalent bonds with thiol groups makes it useful in studying protein-protein interactions and enzyme mechanisms.
Medicine: The compound has potential applications in drug delivery systems. Its long hydrophobic chain can be used to create amphiphilic molecules that can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry: In the industrial sector, O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate involves the formation of covalent bonds with thiol groups in target molecules. This interaction can modify the structure and function of proteins and other biomolecules, leading to changes in their activity and properties. The compound’s long hydrophobic chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Undecane-1,11-diol: A precursor in the synthesis of O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate.
Methanesulfonothioate derivatives: Compounds with similar sulfonothioate functional groups but different alkyl chains.
Uniqueness: O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate is unique due to its combination of a long undecane chain and two reactive methanesulfonothioate groups. This structure provides it with distinct properties, such as the ability to form stable crosslinks and interact with both hydrophobic and hydrophilic environments. Its versatility in various applications, from polymer chemistry to biological research, sets it apart from other similar compounds.
Properties
IUPAC Name |
methyl-(11-methylsulfonothioyloxyundecoxy)-oxo-sulfanylidene-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4S4/c1-20(14,18)16-12-10-8-6-4-3-5-7-9-11-13-17-21(2,15)19/h3-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOIEAXQRVTONV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCCCCCCCCCCOS(=O)(=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.